molecular formula C11H15N3O B2644667 (3-Methylpiperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1334369-66-2

(3-Methylpiperidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2644667
CAS RN: 1334369-66-2
M. Wt: 205.261
InChI Key: AVPOAYDCGARMTA-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)(pyrimidin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry. This compound is also known as MPM or MPM-2, and it has a molecular formula of C12H16N4O.

Scientific Research Applications

Imaging Agents for Parkinson's Disease

A study focused on synthesizing a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, involving a compound with structural similarities to “(3-Methylpiperidin-1-yl)(pyrimidin-2-yl)methanone” (Wang et al., 2017). This research demonstrates the compound's potential in neurodegenerative disease diagnostics.

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives with potential antimicrobial and anticancer activities highlighted the synthesis of compounds featuring a pyrimidin-2-yl moiety, indicating their effectiveness in treating infections and cancer (Hafez et al., 2016).

Synthesis of Heterocycles

The development of methods for synthesizing heterocycles is crucial in organic chemistry. A study presented the synthesis of tetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, showcasing an efficient route to obtain structurally complex molecules for further chemical investigation (Gein et al., 2020).

Photokinetics of Pyrimidinones

Understanding the photokinetics of pyrimidinones, particularly how solvent environments affect their properties, is vital for applications in photochemistry and photobiology. A study provided insights into the behavior of 1-methyl-2(1H)-pyrimidinone under various conditions, offering implications for DNA repair mechanisms (Ryseck et al., 2013).

Novel Chromone–Pyrimidine Hybrids

Research into novel fused chromone–pyrimidine hybrids through ANRORC rearrangement introduced a versatile synthesis approach for these compounds, highlighting their potential in the development of new therapeutic agents (Sambaiah et al., 2017).

properties

IUPAC Name

(3-methylpiperidin-1-yl)-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-4-2-7-14(8-9)11(15)10-12-5-3-6-13-10/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPOAYDCGARMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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